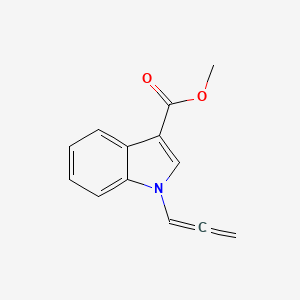

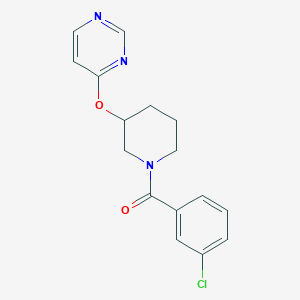

![molecular formula C24H28O8 B2955276 Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]malonate CAS No. 685108-46-7](/img/structure/B2955276.png)

Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]malonate” is a chemical compound with the molecular formula C24H28O8 and a molecular weight of 444.47 . It is also known as 1,3-dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]propanedioate .

Molecular Structure Analysis

The molecular structure of this compound consists of a malonate group attached to a propyl chain, which is further connected to two phenyl rings. One of the phenyl rings is substituted with three methoxy groups and the other with a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not explicitly mentioned in the search results .Scientific Research Applications

Synthetic Methodologies

Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]malonate and its derivatives have been utilized in various synthetic approaches. For instance, a simple synthetic approach based on B(C6F5)3-induced domino dimerization has been developed for related compounds, showcasing the potential for constructing complex molecular structures from relatively simple precursors (Boichenko et al., 2020). Additionally, electrooxidation methods have been applied to similar compounds, leading to the cyclization into dimethyl 2-aroylcyclopropane-1,1-dicarboxylates under mild conditions, indicating a pathway for efficient synthesis of cyclopropane derivatives (Okimoto et al., 2013).

Catalysis and Organic Transformations

Research has shown the application of derivatives in catalysis, such as in the palladium-catalyzed asymmetric allylic alkylation. The use of ferrocene-containing phosphinamine ligands in these reactions has demonstrated the ability to influence enantioselectivity and yield, contributing to the advancement of asymmetric synthesis (Farrell et al., 2002). Moreover, the hydrogenation of dimethyl malonate to 1,3-propanediol catalyzed by a Cu/SiO2 catalyst highlights an alternative route for producing important industrial monomers, showcasing the compound's role in material synthesis (Zheng et al., 2017).

Material Science Applications

Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]malonate derivatives have been explored for their potential in material science, such as in the development of non-peripherally substituted tetra(dihexylmalonate) alcohol-soluble phthalocyanines. These compounds have been synthesized for potential applications in photovoltaics and electronic materials due to their unique electronic properties (Korkut et al., 2011).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, a similar compound (1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane) has been found to be a novel tyrosinase inhibitor that suppresses melanin production in both cultured melanocytes and reconstructed skin with high potency and without adverse side effects .

properties

IUPAC Name |

dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O8/c1-14-7-9-15(10-8-14)18(25)13-17(21(23(26)31-5)24(27)32-6)16-11-19(28-2)22(30-4)20(12-16)29-3/h7-12,17,21H,13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFAKYHWJGNSLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C2=CC(=C(C(=C2)OC)OC)OC)C(C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

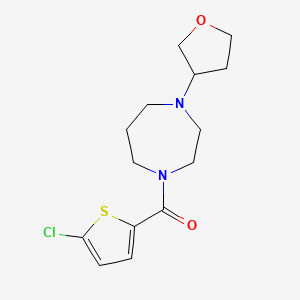

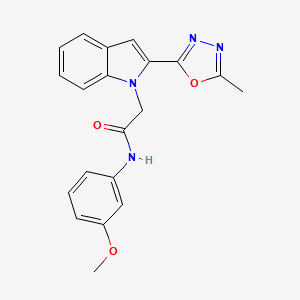

![N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2955193.png)

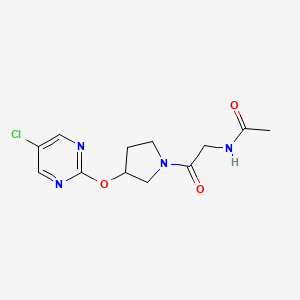

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2955196.png)

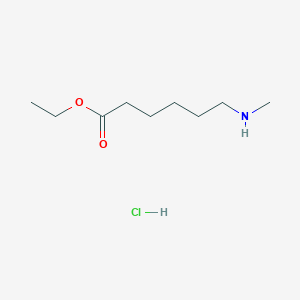

![rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one](/img/structure/B2955199.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2955207.png)

![Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate](/img/structure/B2955211.png)

![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2955212.png)

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2955215.png)

![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone](/img/structure/B2955216.png)